molecular formula C18H11NO3S B11056845 N-(9-oxo-9H-thioxanthen-2-yl)furan-2-carboxamide

N-(9-oxo-9H-thioxanthen-2-yl)furan-2-carboxamide

Cat. No.: B11056845
M. Wt: 321.4 g/mol
InChI Key: ZAIDQJHDLAPQHZ-UHFFFAOYSA-N
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Description

N-(9-oxo-9H-thioxanthen-2-yl)furan-2-carboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a thioxanthone core, which is known for its photophysical and photochemical properties, making it a valuable component in photoinitiators and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-oxo-9H-thioxanthen-2-yl)furan-2-carboxamide typically involves the reaction of 9-oxo-9H-thioxanthene-2-carboxylic acid with furan-2-carboxamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(9-oxo-9H-thioxanthen-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thioxanthone core can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Amide or ester derivatives, depending on the nucleophile used.

Scientific Research Applications

N-(9-oxo-9H-thioxanthen-2-yl)furan-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a photoinitiator in polymerization reactions due to its ability to absorb light and generate reactive species.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of photopolymer materials and coatings.

Mechanism of Action

The mechanism by which N-(9-oxo-9H-thioxanthen-2-yl)furan-2-carboxamide exerts its effects is primarily through its photophysical properties. Upon exposure to light, the compound can generate reactive species such as radicals, which can initiate polymerization reactions. The thioxanthone core plays a crucial role in absorbing light and transferring energy to other molecules, facilitating various photochemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-(9-oxo-9H-thioxanthen-2-yl)acrylamide: Another thioxanthone-based compound used as a photoinitiator.

    2-(9-oxo-9H-thioxanthen-2-yl)oxyacetic acid: A derivative with similar photophysical properties.

    N-benzyl-N-(9-oxo-9H-thioxanthen-2-yl)acrylamide: Known for its efficient photoinitiation properties.

Uniqueness

N-(9-oxo-9H-thioxanthen-2-yl)furan-2-carboxamide stands out due to its unique combination of a thioxanthone core and a furan-2-carboxamide moiety. This structure imparts distinct photophysical properties, making it particularly effective in applications requiring light absorption and energy transfer.

Properties

Molecular Formula

C18H11NO3S

Molecular Weight

321.4 g/mol

IUPAC Name

N-(9-oxothioxanthen-2-yl)furan-2-carboxamide

InChI

InChI=1S/C18H11NO3S/c20-17-12-4-1-2-6-15(12)23-16-8-7-11(10-13(16)17)19-18(21)14-5-3-9-22-14/h1-10H,(H,19,21)

InChI Key

ZAIDQJHDLAPQHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)NC(=O)C4=CC=CO4

Origin of Product

United States

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